molecular formula C20H27N3O4S B2837985 N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-17-4

N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2837985
CAS No.: 878058-17-4
M. Wt: 405.51
InChI Key: IMOWRNRHAPQABG-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound featuring a tert-butyl group, an indole moiety, and a sulfonylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Group: The indole derivative is then alkylated with a pyrrolidine-containing reagent, often using a base such as sodium hydride (NaH) to facilitate the reaction.

    Sulfonylation: The resulting compound undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Acetamide Formation: Finally, the tert-butyl group is introduced via acylation with tert-butyl chloroacetate, followed by amide formation using an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the carbonyl group in the pyrrolidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under mild heating or catalytic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a probe to study the function of indole-containing molecules in biological systems. Its interactions with various enzymes and receptors can provide insights into the biochemical pathways involving indole derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The indole moiety is known for its presence in many bioactive molecules, and the addition of the sulfonylacetamide group may enhance its pharmacological profile.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the sulfonylacetamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide: can be compared with other indole derivatives such as:

Uniqueness

What sets this compound apart is the combination of the indole moiety with the sulfonylacetamide group, which may confer unique biological activities and chemical reactivity not observed in simpler indole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-tert-butyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-20(2,3)21-18(24)14-28(26,27)17-12-23(16-9-5-4-8-15(16)17)13-19(25)22-10-6-7-11-22/h4-5,8-9,12H,6-7,10-11,13-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOWRNRHAPQABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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